

# Thermochemical Properties of (Benzene)tricarbonylchromium: A Technical Guide

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## Compound of Interest

Compound Name: *Benzene chromium tricarbonyl*

Cat. No.: *B075890*

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Introduction: (Benzene)tricarbonylchromium, often referred to as benchtrotrene, is an organometallic compound with the formula  $(C_6H_6)Cr(CO)_3$ .<sup>[1]</sup> This yellow crystalline solid is a classic example of a "piano stool" complex, where the chromium atom is coordinated to a planar benzene ring and three carbonyl ligands.<sup>[1]</sup> The complexation of the  $Cr(CO)_3$  moiety to the arene ring significantly alters the electronic properties of the benzene ligand, making it more susceptible to nucleophilic attack and increasing the acidity of its ring protons.<sup>[1]</sup> These unique reactive properties have made (benzene)tricarbonylchromium and its derivatives valuable reagents and catalysts in organic synthesis.

A thorough understanding of the thermochemical properties of (benzene)tricarbonylchromium is crucial for predicting its reactivity, stability, and for the rational design of synthetic routes and catalytic cycles. This technical guide provides a comprehensive overview of the key thermochemical data for this compound, details the experimental and computational methodologies used for their determination, and visualizes relevant synthetic and experimental workflows.

## Thermochemical Data

The following tables summarize the essential quantitative thermochemical data for (benzene)tricarbonylchromium reported in the literature. All values are for 298.15 K (25 °C) and 100 kPa unless otherwise specified.

Table 1: Enthalpy of Formation and Sublimation

Parameter	Value	Method	Reference
Standard Enthalpy of Formation (crystal), $\Delta H^{\circ}f(\text{cryst})$	$-103.0 \pm 1.2$ kcal/mol	High-Temperature Microcalorimetry	Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases
Standard Enthalpy of Sublimation, $\Delta_{\text{sub}}H^{\circ}$	$91.2 \pm 4.2$ kJ/mol	HAL-HFC	NIST Chemistry WebBook
Enthalpy of Sublimation, $\Delta_{\text{sub}}H$	97.9 kJ/mol (at 364-370 K)	Torsion-Effusion (TE)	NIST Chemistry WebBook

Table 2: Reaction Thermochemistry

Reaction	Enthalpy ( $\Delta_r H^{\circ}$ )	Units	Method	Reference
$\text{C}_9\text{H}_6\text{CrO}_3(\text{sol}) + \text{C}_7\text{H}_{16}(\text{sol}) \rightarrow \text{C}_{15}\text{H}_{22}\text{CrO}_2(\text{sol}) + \text{CO}(\text{sol})$	$137.2 \pm 1.3$	kJ/mol	Photoacoustic Calorimetry (PAC)	NIST Chemistry WebBook
$\text{C}_9\text{H}_6\text{CrO}_3(\text{g}) \rightarrow [\text{C}_9\text{H}_6\text{CrO}_3]^+(\text{g}) + \text{e}^-$	$1554 \pm 21$	kJ/mol	IMRB	NIST Chemistry WebBook

Table 3: Heat Capacity

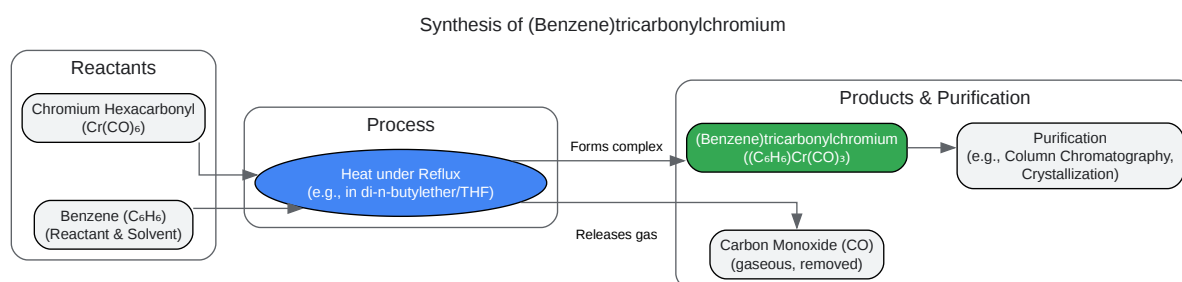
Compound	Temperature Range	Notes	Reference
(Benzene)tricarbonylchromium	4-300 K	Heat capacities were investigated, and thermodynamic functions reported.	Thermodynamic and X-Ray Studies on Arene Chromium Carbonyls

## Experimental Methodologies

The determination of thermochemical data for organometallic compounds requires specialized experimental techniques capable of handling these often air-sensitive and volatile substances.

### Synthesis of (Benzene)tricarbonylchromium

The most common laboratory and commercial synthesis involves the direct reaction of chromium hexacarbonyl with benzene.<sup>[1]</sup> This method, a variation of the Mahaffy–Pauson method, typically involves heating  $\text{Cr}(\text{CO})_6$  in an excess of the aromatic compound, which serves as both reactant and solvent.<sup>[2][3]</sup> The reaction is driven to completion by the removal of the carbon monoxide byproduct.<sup>[2]</sup>



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Synthesis of (Benzene)tricarbonylchromium.

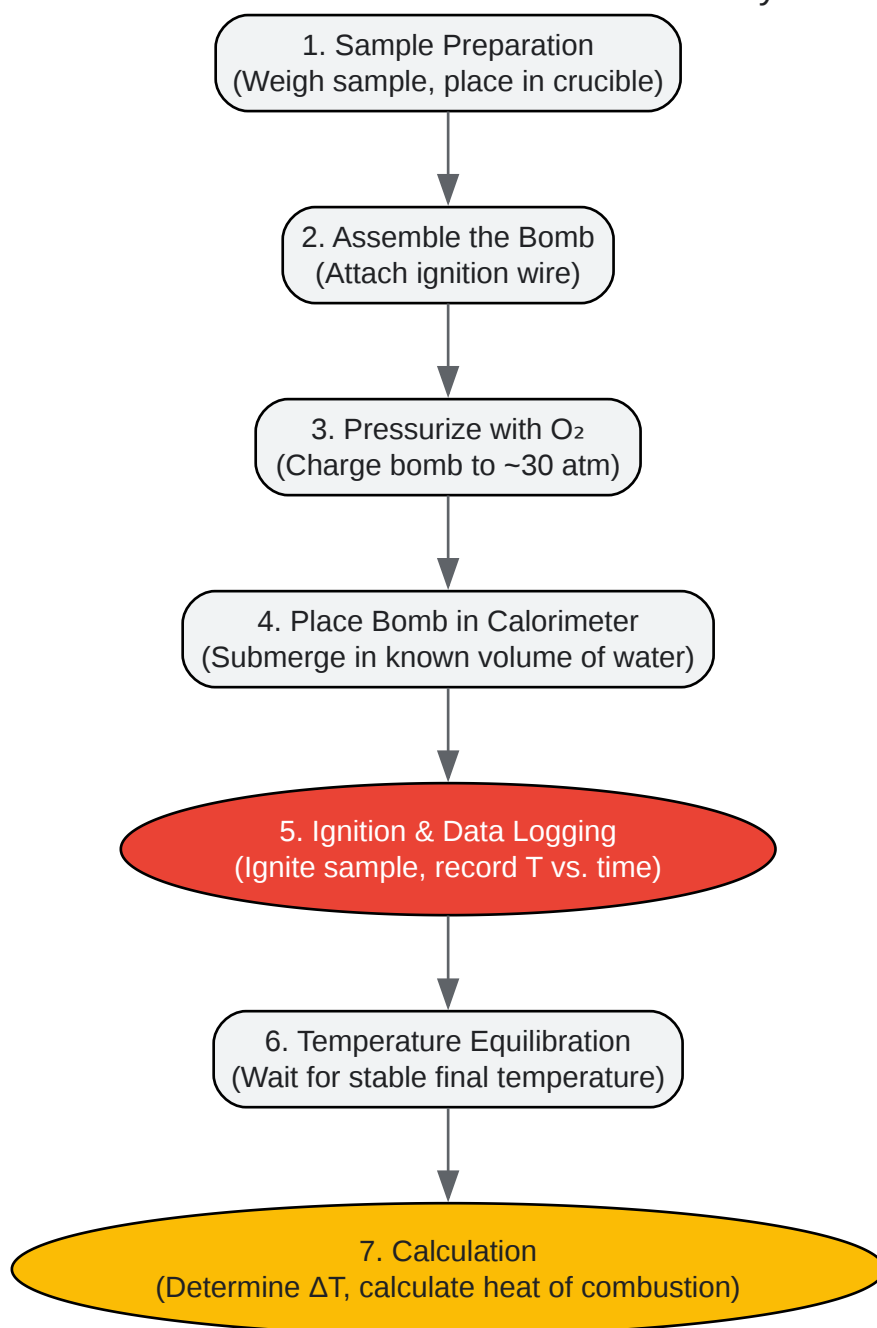
## Calorimetry

Calorimetry is the primary experimental approach for measuring heat changes in chemical reactions.

- **Bomb Calorimetry:** This technique is used to determine the heat of combustion at constant volume ( $\Delta U$ ).<sup>[4]</sup> The organometallic sample is placed in a sealed container (the "bomb"), which is pressurized with pure oxygen and submerged in a known volume of water.<sup>[5][6][7]</sup>

The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water.[4][8] By precisely measuring the temperature change of the water, the heat of combustion can be calculated.[5] This value is fundamental for deriving the standard enthalpy of formation ( $\Delta H^\circ_f$ ).[4]

### General Workflow for Bomb Calorimetry



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### Workflow for Bomb Calorimetry.

- **High-Temperature Microcalorimetry:** This method was used to determine the standard enthalpy of formation of crystalline (benzene)tricarbonylchromium. The technique measures the heat effects of thermal decomposition and reaction with iodine vapor at elevated temperatures.
- **Photoacoustic Calorimetry (PAC):** PAC is a sensitive technique for measuring reaction enthalpies ( $\Delta_r H^\circ$ ) of fast reactions in solution.<sup>[9]</sup> It measures the energy released as heat following pulsed laser excitation. The heat release generates a pressure wave (an acoustic signal) in the solution, which is detected by a piezoelectric transducer.<sup>[10]</sup> The amplitude of this signal is proportional to the heat evolved, allowing for the determination of reaction enthalpies for processes like ligand substitution.<sup>[9]</sup>

## Enthalpy of Sublimation Determination

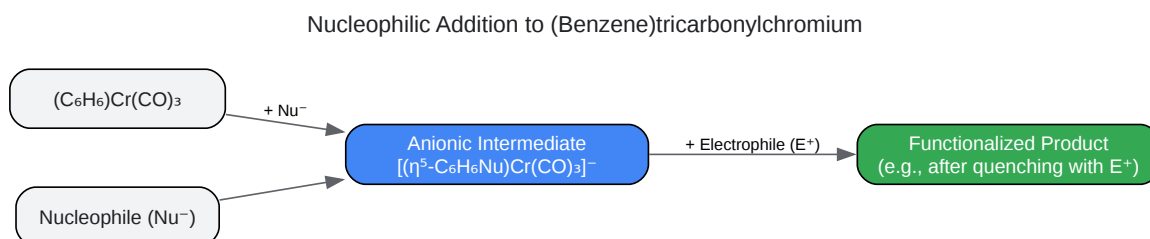
- **Torsion-Effusion (TE) Method:** This technique is used to measure the low vapor pressures of solids. The solid sample is heated in a Knudsen cell, which has small orifices. The effusion of vapor through these orifices creates a recoil force that causes the cell, suspended by a thin fiber, to twist. The angle of this twist is proportional to the vapor pressure. By measuring the vapor pressure as a function of temperature, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.<sup>[11][12]</sup>

## Spectroscopy for Energetics

- **Threshold Photoelectron-Photoion Coincidence (TPEPICO) Spectroscopy:** TPEPICO is a powerful mass spectrometry technique used to determine accurate thermochemical data, such as bond dissociation energies and appearance energies of fragment ions.<sup>[13]</sup> In this method, gas-phase molecules are ionized by tunable vacuum ultraviolet (VUV) radiation, often from a synchrotron.<sup>[14]</sup> The instrument detects both the resulting ion and the electron in coincidence. By specifically selecting electrons with zero kinetic energy ("threshold" electrons), the internal energy of the cation can be precisely defined.<sup>[14][15]</sup> Analyzing the fragmentation of these state-selected ions as a function of photon energy provides detailed insight into the energetics of bond cleavage.<sup>[13]</sup>

## Reaction Pathways

The  $\text{Cr}(\text{CO})_3$  group acts as a strong electron-withdrawing group, activating the benzene ring towards nucleophilic attack. This is one of the most important synthetic applications of benchtrotrene. The reaction proceeds via addition to the ring to form a stable anionic intermediate, which can then be further functionalized.



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Nucleophilic Addition Reaction Pathway.

## Conclusion

The thermochemical data for (benzene)tricarbonylchromium provide a quantitative basis for understanding its stability and reactivity. Techniques such as bomb calorimetry and high-temperature microcalorimetry have been essential in establishing its enthalpy of formation, while torsion-effusion methods have yielded its enthalpy of sublimation. Modern techniques like photoacoustic calorimetry and TPEPICO spectroscopy continue to provide deeper insights into reaction enthalpies and bond energetics. This collection of data and methodologies serves as a critical resource for researchers in organometallic chemistry, catalysis, and synthetic drug development, enabling more precise control and prediction of chemical transformations involving this versatile organometallic complex.

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